L A Chase,
N L Peterson,
J F Koerner
PMID: 17234231
DOI:
10.1016/j.taap.2006.11.027
Abstract
A brief exposure of hippocampal slices to L-quisqualic acid (QUIS) sensitizes CA1 pyramidal neurons 30- to 250-fold to depolarization by certain excitatory amino acids analogues, e.g., L-2-amino-6-phosphonohexanoic acid (L-AP6), and by the endogenous compound, L-cystine. This phenomenon has been termed QUIS sensitization. A mechanism similar to that previously described for QUIS neurotoxicity has been proposed to describe QUIS sensitization. Specifically, QUIS has been shown to be sequestered into GABAergic interneurons by the System x(c)(-) and subsequently released by heteroexchange with cystine or L-AP6, resulting in activation of non-NMDA receptors. We now report two additional neurotoxins, the Lathyrus excitotoxin, beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (ODAP), and the endogenous compound, L-homocysteic acid (HCA), sensitize CA1 hippocampal neurons >50-fold to L-AP6 and >10-fold to cystine in a manner similar to QUIS. While the cystine- or L-AP6-mediated depolarization can be inhibited by the non-NMDA receptor antagonist CNQX in ODAP- or QUIS-sensitized slices, the NMDA antagonist D-AP5 inhibits depolarization by cystine or L-AP6 in HCA-sensitized slices. Thus, HCA is the first identified NMDA agonist that induces phosphonate or cystine sensitization. Like QUIS sensitization, the sensitization evoked by either ODAP or HCA can be reversed by a subsequent exposure to 2 mM alpha-aminoadipic acid. Finally, we have demonstrated that there is a correlation between the potency of inducers for triggering phosphonate or cystine sensitivity and their affinities for System x(c)(-) and either the non-NMDA or NMDA receptor. Thus, the results of this study support our previous model of QUIS sensitization and have important implications for the mechanisms of neurotoxicity, neurolathyrism and hyperhomocystinemia.
E W Harris,
A H Ganong,
C W Cotman
PMID: 6151863
DOI:
10.1016/0006-8993(84)90275-0
Abstract
A series of omega-phosphono-alpha-carboxylic acids were tested as antagonists of excitatory amino acid depolarizations and long-term potentiation (LTP) in region CA1 of rat hippocampal slices. The 5- and 7-phosphono compounds (+/- AP5 and +/- AP7) blocked N-methyl-D-aspartate (NMDA) depolarizations and prevented the induction of LTP of the synaptic field potential and population spike components of the Schaffer collateral response. +/- AP5 and +/- AP7 did not reduce kainate or quisqualate depolarizations and did not affect unpotentiated synaptic response amplitude. +/- AP4, +/- AP6 and +/- AP8 did not block amino acid excitant responses or LTP. These results demonstrate that NMDA receptors present in hippocampal region CA1 are not necessary for normal synaptic transmission, but are involved in the initiation of long-term synaptic plasticity.
M K Schulte,
R J Roon,
D J Chalmers,
D C Sunter,
J F Koerner
PMID: 7953634
DOI:
10.1016/0006-8993(94)91065-0
Abstract
Brief exposure of rat hippocampal slices to quisqualic acid (QUIS) sensitizes neurons to depolarization by the alpha-amino-omega-phosphonate excitatory amino acid (EAA) analogues AP4, AP5 and AP6. These phosphonates interact with a novel QUIS-sensitized site. Whereas L-AP4 and D-AP5 cross-react with other EAA receptors, DL-AP6 has been shown to be relatively selective for the QUIS-sensitized site. This specificity of DL-AP6, in conjunction with the apparent preference of this site for L-isomers, suggested that the hitherto unavailable L-isomer of AP6 would be a potent and specific agonist. We report the resolution of the D- and L-enantiomers of AP6 by fractional crystallization of the L-lysine salt of DL-AP6. We also report the pharmacological responses of kainate/AMPA, NMDA, lateral perforant path L-AP4 receptors and the CA1 QUIS-sensitized site to D- and L-AP6, and compare these responses to the D- and L-isomers of AP3, AP4, AP5 and AP7. The D-isomers of AP4, AP5 and AP6 were 5-, 3- and 14-fold less potent for the QUIS-sensitized site than their respective L-isomers. While L-AP4 and L-AP5 cross-reacted with NMDA and L-AP4 receptors, L-AP6 was found to be highly potent and specific for the QUIS-sensitized site (IC50 = 40 microM). Its IC50 values for kainate/AMPA, NMDA and L-AP4 receptors were > 10, 3 and 0.8 mM, respectively. As with AP4 and AP5, sensitization to L-AP6 was reversed by L-alpha-aminoadipate.
A E King,
H V Wheal
PMID: 6149495
DOI:
10.1016/0304-3940(84)90163-0
Abstract
Intracellular recordings of neurally evoked excitatory junction potentials were made from the hermit crab neuromuscular junction and the effects of a series of putative antagonists, including the phosphonic amino acids, were examined for their effectiveness. The most potent antagonists were (+/-)2-amino-5-phosphonohexanoic acid and (+/-) 2-amino-5-phosphonovaleric acid while glutamate diethyl ester, DL-alpha-aminoadipate, 2-amino-7-phosphonoheptanoic acid and gamma-D-glutamylglycine were less effective. None of the compounds produced a change in membrane input resistance, but pyridine-2,5-dicarboxylic acid depolarized the muscle membrane and this probably accounted for its apparent antagonist properties. All the compounds readily and reversibly, but not competitively, antagonized the ionophoretic L-glutamate-induced depolarization. Since none of the compounds was capable of producing complete antagonism it is concluded that a more potent and competitive antagonist is required.
E W Harris,
D R Stevens,
C W Cotman
PMID: 2890405
DOI:
10.1016/0006-8993(87)90104-1
Abstract
The glutamate analog 2-amino-4-phosphonobutyrate (AP4), which in control slices has little effect on Schaffer synaptic responses in hippocampal area CA1, reduces Schaffer responses in slices treated with quisqualate. We have shown that this effect of AP4 is associated with depolarization of CA1 neurons and a persisting small reduction in Schaffer response amplitude. 2-Amino-6-phosphonohexanoate also depressed Schaffer responses following priming with quisqualate, but 2-amino-7-phosphonoheptanoate did not. Treatment with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) or N-methyl-D-aspartate (NMDA) did not sensitize slices to AP4. The pharmacology of this 'priming effect' of quisqualate corresponds to that of a putative uptake site. We suggest the effects of AP4 (and AP6) result from exchange for previously accumulated quisqualate.
D Wirtshafter,
J C Krebs
PMID: 2160664
DOI:
10.1007/BF02253731
Abstract
In previous studies we have reported that increases in food and water intake can be produced by microinjections of both NMDA selective and broad spectrum excitatory amino acid antagonists into the median raphe nucleus (MR). In the current experiments we examined the influence of kainate/quisqualate receptors in the MR on ingestive behavior. The consumption of food and water by deprived rats could be suppressed by intra-MR microinjections of the excitatory amino acid agonists kainic acid (5-10 ng in 0.5 microliters vehicle) and quisqualic acid (125-500 ng). Conversely, intra-raphe injections of the kainate/quisqualate receptor antagonists pBB-PZDA (1.25-2.5 micrograms) and GAMS (10-20 micrograms) elicited feeding in nondeprived animals. pBB-PZDA was more potent in eliciting ingestive behavior than was the selective NMDA antagonist 2-amino-6-phosphonohexanoic acid, suggesting that the effects of pBB-PZDA were not mediated through the NMDA receptor. The current findings suggest that ingestive behaviors are tonically inhibited by excitatory amino acids acting at kainate/quisqualate receptors in the vicinity of the MR.